![molecular formula C16H17FO B2425543 1-[3-(Benzyloxy)propyl]-2-fluorobenzene CAS No. 2140316-57-8](/img/structure/B2425543.png)
1-[3-(Benzyloxy)propyl]-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[3-(Benzyloxy)propyl]-2-fluorobenzene” is a chemical compound with the linear formula C16H17FO . It is used in various research applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of alkyl boronic esters has been utilized in the synthesis of related compounds . Additionally, the Suzuki–Miyaura cross-coupling reaction, which involves the use of organoboron reagents, is a widely applied method for carbon–carbon bond formation .Molecular Structure Analysis
The molecular structure of “1-[3-(Benzyloxy)propyl]-2-fluorobenzene” is represented by the linear formula C16H17FO .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is a common reaction involving organoboron reagents like “1-[3-(Benzyloxy)propyl]-2-fluorobenzene”. This reaction is known for its mild and functional group tolerant conditions . Another reaction involving similar compounds is the catalytic protodeboronation of alkyl boronic esters .Scientific Research Applications
Synthesis and Industrial Applications
The compound 1-[3-(Benzyloxy)propyl]-2-fluorobenzene is structurally related to 2-fluorobenzene derivatives, which are key intermediates in various industrial processes. For example, 2-Fluoro-4-bromobiphenyl, a closely related compound, plays a crucial role in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis of such compounds has been a subject of extensive research due to their industrial relevance. One study developed a practical method for the preparation of 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, showcasing the interest in efficient and scalable synthetic routes for fluoroaromatic compounds (Qiu et al., 2009).
Material Science and Chemistry
In material science and chemistry, the structural characteristics of fluoroaromatic compounds, akin to 1-[3-(Benzyloxy)propyl]-2-fluorobenzene, are analyzed to understand their potential applications. For instance, the study of metal(II) 2-fluorobenzoate complexes is aimed at contributing to future research by understanding the factors affecting structure and potential utility in material science. These complexes exhibit various structural forms like monomeric, dimeric, ionic, and polymeric, indicating a wide range of possible applications in materials science due to their physical and biological potential (Öztürkkan & Necefoğlu, 2022).
Environmental Impact and Safety Assessments
The broader family of benzene derivatives, which includes compounds like 1-[3-(Benzyloxy)propyl]-2-fluorobenzene, is also studied for their environmental impact and safety. Parabens, which share structural similarities with the benzene derivatives, have been extensively studied for their ecological impact and safety as preservatives in various products. These studies provide insight into the fate, behavior, and potential risks associated with these compounds in the environment, contributing to the understanding of related compounds like 1-[3-(Benzyloxy)propyl]-2-fluorobenzene (Haman et al., 2015).
properties
IUPAC Name |
1-fluoro-2-(3-phenylmethoxypropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO/c17-16-11-5-4-9-15(16)10-6-12-18-13-14-7-2-1-3-8-14/h1-5,7-9,11H,6,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLAPLWCOOVQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzyloxy)propyl]-2-fluorobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

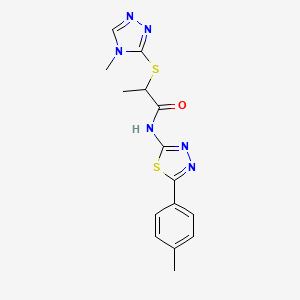

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2425464.png)

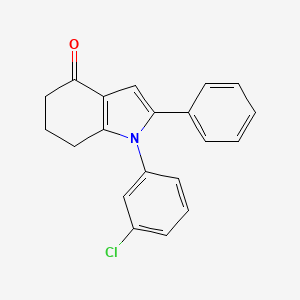

![N-(furan-2-ylmethyl)-2-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2425473.png)
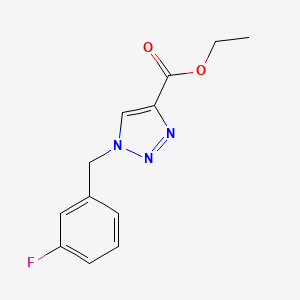
![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride](/img/structure/B2425478.png)
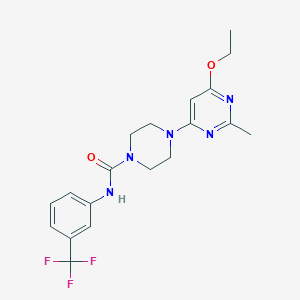
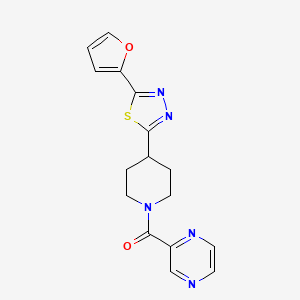

![Methyl[(1,2-thiazol-5-yl)methyl]amine](/img/structure/B2425482.png)
